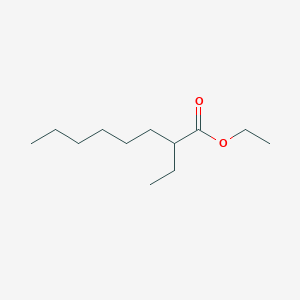

Octanoic acid, 2-ethyl-, ethyl ester

CAS No.: 25234-26-8

Cat. No.: VC11978184

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25234-26-8 |

|---|---|

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

| IUPAC Name | ethyl 2-ethyloctanoate |

| Standard InChI | InChI=1S/C12H24O2/c1-4-7-8-9-10-11(5-2)12(13)14-6-3/h11H,4-10H2,1-3H3 |

| Standard InChI Key | ANRXOJOPPWWPFQ-UHFFFAOYSA-N |

| SMILES | CCCCCCC(CC)C(=O)OCC |

| Canonical SMILES | CCCCCCC(CC)C(=O)OCC |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

Ethyl 2-ethylhexanoate is systematically named according to IUPAC rules as ethyl 2-ethylhexanoate, reflecting its esterification of 2-ethylhexanoic acid with ethanol. Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol . The compound’s structure consists of a hexanoic acid backbone substituted with an ethyl group at the second carbon, esterified with an ethyl alcohol moiety (Figure 1).

Table 1: Key Identifiers of Ethyl 2-Ethylhexanoate

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-ethylhexanoate |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| CAS Registry Number | 539-82-2 |

| Synonyms | 2-Ethylhexanoic acid ethyl ester; Ethyl octoate |

Spectroscopic Data

While explicit spectral data for ethyl 2-ethylhexanoate are scarce, analogous esters exhibit predictable patterns:

-

Infrared (IR) Spectroscopy: Strong absorption bands near 1740 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-O ester stretch) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Industrial Production

Esterification of 2-Ethylhexanoic Acid

The most direct route to ethyl 2-ethylhexanoate involves the acid-catalyzed esterification of 2-ethylhexanoic acid with ethanol:

This reaction typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst, with yields exceeding 85% under reflux conditions .

Industrial Scalability

2-Ethylhexanoic acid, the precursor to this ester, is produced via hydroformylation of propylene to butyraldehyde, followed by aldol condensation and oxidation . Large-scale esterification processes often utilize reactive distillation to remove water and drive the equilibrium toward ester formation.

Physicochemical Properties

Thermal and Solubility Profiles

Ethyl 2-ethylhexanoate is a colorless liquid with a fruity odor, consistent with short-chain esters. Key properties include:

-

Boiling Point: ~205–210°C (extrapolated from homologous esters) .

-

Density: 0.87–0.89 g/cm³ at 20°C.

-

Solubility: Miscible with organic solvents (e.g., ethanol, ether); insoluble in water (<0.1 g/L) .

Stability and Reactivity

The ester is stable under ambient conditions but hydrolyzes in acidic or alkaline media to regenerate 2-ethylhexanoic acid and ethanol. Its branched structure confers resistance to oxidative degradation compared to linear esters .

Applications and Functional Utility

Industrial Uses

-

Plasticizers: Enhances flexibility in polyvinyl chloride (PVC) and other polymers .

-

Lubricant Additives: Reduces friction in synthetic oils due to its low volatility and thermal stability .

-

Flavor and Fragrance: Imparts fruity notes in food additives and perfumes .

Emerging Roles in Green Chemistry

Recent studies highlight its potential as a bio-based solvent in coatings and adhesives, aligning with sustainability initiatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume